molecular formula C8H12N4O2 B13505825 2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13505825
M. Wt: 196.21 g/mol
InChI Key: CYVHHAKCUVBVDW-UHFFFAOYSA-N
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Description

2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

The synthesis of 2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux .

Chemical Reactions Analysis

2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Comparison with Similar Compounds

2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2,6-Dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound characterized by a unique pyrazolo-pyrimidine structure. Its distinctive features include methyl and nitro substituents that enhance its chemical properties and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

  • Molecular Formula : C8_8H12_{12}N4_4O2_2
  • Molecular Weight : 196.21 g/mol
  • CAS Number : 2624137-78-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound exhibits inhibitory effects on several kinases involved in cancer cell proliferation.
  • Antitumor Activity : It has shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell growth.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Biological Activity Target Cell Lines IC50_{50} Values (µM) Mechanism
AnticancerMCF7 (breast cancer)3.79Induces apoptosis
NCI-H460 (lung cancer)12.50Cell cycle arrest
A549 (lung cancer)26.00Growth inhibition
Anti-inflammatoryRAW264.7 (macrophages)-Cytokine modulation

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental setups:

  • Antitumor Efficacy :
    • A study evaluated the compound's cytotoxic effects on multiple cancer cell lines including MCF7 and NCI-H460. The results indicated significant growth inhibition with IC50_{50} values of 3.79 µM and 12.50 µM respectively .
    • Another investigation focused on its effects on A549 lung cancer cells, reporting an IC50_{50} value of approximately 26 µM .
  • Mechanistic Insights :
    • The compound has been shown to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth .
    • Inflammatory assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in RAW264.7 macrophages.

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

2,6-dimethyl-3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H12N4O2/c1-5-3-9-8-7(12(13)14)6(2)10-11(8)4-5/h5,9H,3-4H2,1-2H3

InChI Key

CYVHHAKCUVBVDW-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(C(=NN2C1)C)[N+](=O)[O-]

Origin of Product

United States

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